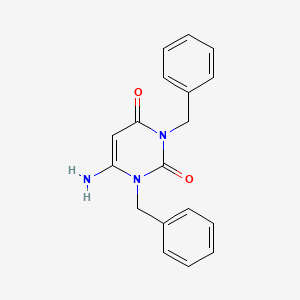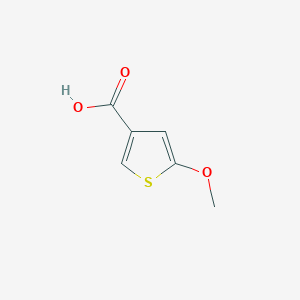![molecular formula C17H34N2O4 B13991338 Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate CAS No. 7155-15-9](/img/structure/B13991338.png)
Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate is a chemical compound with the molecular formula C17H34N2O4 It is characterized by its complex structure, which includes a butyl group, a butoxycarbonylmethylamino group, and a pentylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate typically involves multiple steps, including the protection of amine groups and the formation of ester bonds. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the reaction with butyl acetate to form the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in the formation of new esters or amides.
Applications De Recherche Scientifique
Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism by which Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate include:
Butyl acetate: A simpler ester with similar functional groups.
Pentylamine: A related amine with a similar carbon chain length.
Butoxycarbonylmethylamine: A compound with a similar protecting group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
7155-15-9 |
|---|---|
Formule moléculaire |
C17H34N2O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
butyl 2-[5-[(2-butoxy-2-oxoethyl)amino]pentylamino]acetate |
InChI |
InChI=1S/C17H34N2O4/c1-3-5-12-22-16(20)14-18-10-8-7-9-11-19-15-17(21)23-13-6-4-2/h18-19H,3-15H2,1-2H3 |
Clé InChI |
MAAJGQAVUCXTLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CNCCCCCNCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)





